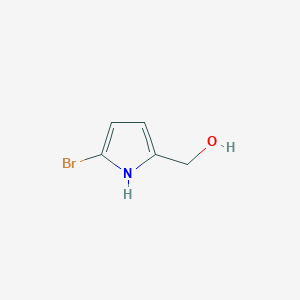
(5-Bromo-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6BrNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and of interest in various chemical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-1H-pyrrol-2-yl)methanol typically involves the bromination of pyrrole followed by the introduction of a hydroxymethyl group. One common method is the bromination of 2-methylpyrrole using bromine in the presence of a solvent like acetic acid. The resulting 5-bromo-2-methylpyrrole is then subjected to oxidation using reagents such as potassium permanganate to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Bromo-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: (5-Bromo-1H-pyrrol-2-yl)carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of (5-Bromo-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
(4-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with the bromine atom at the 4-position.
(5-Chloro-1H-pyrrol-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(5-Bromo-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness: (5-Bromo-1H-pyrrol-2-yl)methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C5H6BrNO |
|---|---|
Molekulargewicht |
176.01 g/mol |
IUPAC-Name |
(5-bromo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6BrNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
InChI-Schlüssel |
IKFWIAASKYBGER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=C1)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


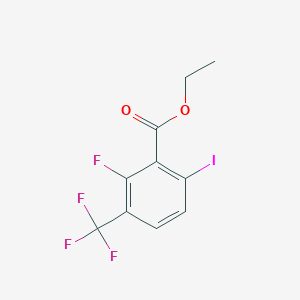
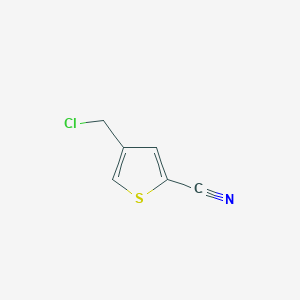
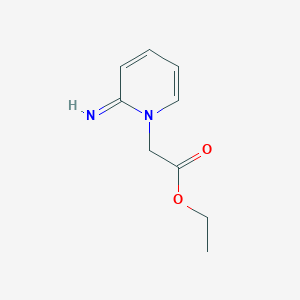
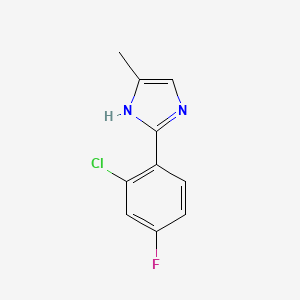
![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)
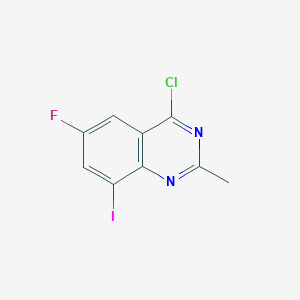
![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)
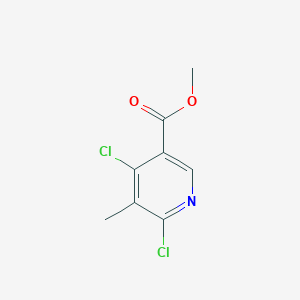
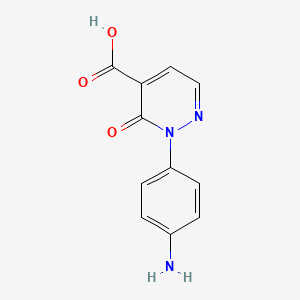
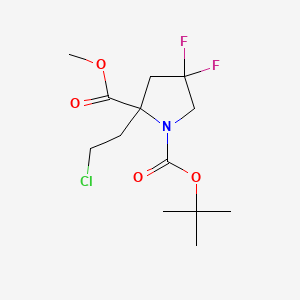
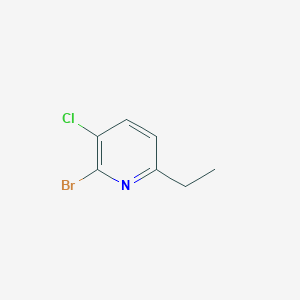
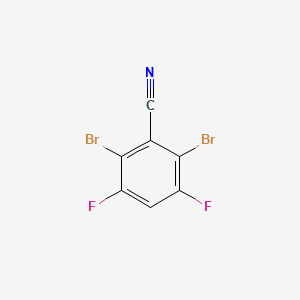
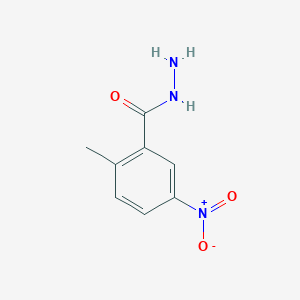
![8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
